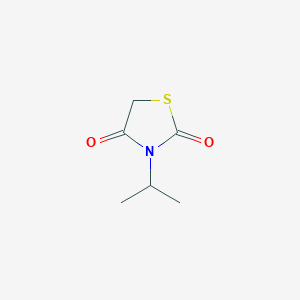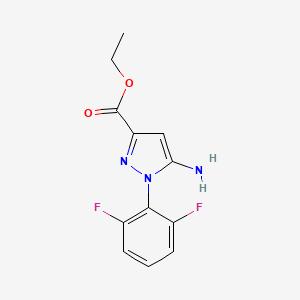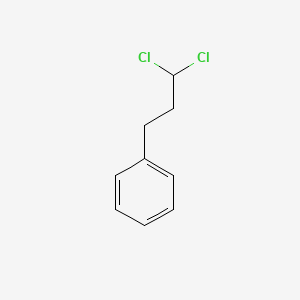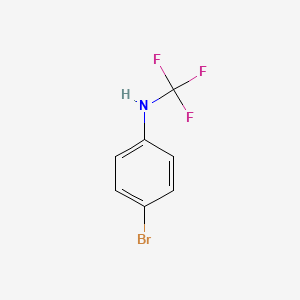
5-tert-butylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-Butylfuran-2-carboxamide is an organic compound belonging to the furan family, characterized by a furan ring substituted with a tert-butyl group and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butylfuran-2-carboxamide typically involves the reaction of 5-tert-butylfuran-2-carboxylic acid with an amine under appropriate conditions. One common method involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 5-tert-Butylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include oxidized furan derivatives, reduced amines, and substituted furan compounds .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 5-tert-butylfuran-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s furan ring and carboxamide group may interact with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparación Con Compuestos Similares
- 5-tert-Butylfuran-2-carboxylic acid
- 5-tert-Butylfuran-2-carboxylate esters
- N,N-Diethyl-5-tert-butylfuran-2-carboxamide
Comparison: 5-tert-Butylfuran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
63956-89-8 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
5-tert-butylfuran-2-carboxamide |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)7-5-4-6(12-7)8(10)11/h4-5H,1-3H3,(H2,10,11) |
Clave InChI |
NFABBAWHYBOFPI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(O1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)

![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)

![3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13946078.png)

![2H-1,2,3-Triazolo[4,5-b]quinoxaline](/img/structure/B13946091.png)




